molecular formula C9H6BrNO4 B13901011 5-Bromo-4-methyl-6-nitroisobenzofuran-1(3H)-one

5-Bromo-4-methyl-6-nitroisobenzofuran-1(3H)-one

Cat. No.: B13901011
M. Wt: 272.05 g/mol
InChI Key: CMVOWUAUFGIPKF-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-6-nitroisobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofuranones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-6-nitroisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the bromination of 4-methylisobenzofuran-1(3H)-one followed by nitration. The reaction conditions often require the use of bromine or a brominating agent and a nitrating mixture such as nitric acid and sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction pathways can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-6-nitroisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 5-Bromo-4-methyl-6-aminoisobenzofuran-1(3H)-one.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-6-nitroisobenzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-methylisobenzofuran-1(3H)-one: Lacks the nitro group, which may result in different chemical and biological properties.

    4-Methyl-6-nitroisobenzofuran-1(3H)-one:

Uniqueness

5-Bromo-4-methyl-6-nitroisobenzofuran-1(3H)-one is unique due to the presence of both bromine and nitro functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H6BrNO4

Molecular Weight

272.05 g/mol

IUPAC Name

5-bromo-4-methyl-6-nitro-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H6BrNO4/c1-4-6-3-15-9(12)5(6)2-7(8(4)10)11(13)14/h2H,3H2,1H3

InChI Key

CMVOWUAUFGIPKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2COC(=O)C2=CC(=C1Br)[N+](=O)[O-]

Origin of Product

United States

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